molecular formula C25H28N2OS B11685710 3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

3-benzyl-5,5-diethyl-2-(ethylsulfanyl)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one

Cat. No.: B11685710
M. Wt: 404.6 g/mol
InChI Key: XLLIPNBMYPWKKK-UHFFFAOYSA-N
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Description

3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE is a complex organic compound belonging to the benzoquinazoline family. This compound is characterized by its unique structure, which includes a benzyl group, diethyl groups, and an ethylsulfanyl group attached to a benzoquinazoline core. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Chemical Reactions Analysis

3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, methylene iodide, and potassium hydroxide . For example, the compound can react with methylene iodide to produce 2,2′-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1′-cycloheptan]-4(6H)-one} . These reactions often result in the formation of derivatives with different functional groups, enhancing the compound’s versatility in various applications.

Scientific Research Applications

3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology and medicine, benzoquinazoline derivatives, including this compound, have shown promising antibacterial, antitumor, and antiviral activities . These properties make it a potential candidate for drug development and therapeutic applications. Additionally, the compound’s unique structure allows it to interact with various biological targets, making it valuable for studying molecular mechanisms and pathways.

Mechanism of Action

The mechanism of action of 3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound’s benzyl and ethylsulfanyl groups play a crucial role in its biological activity. These groups can interact with enzymes and receptors, modulating their functions and leading to various biological effects . For instance, the compound’s antibacterial activity may result from its ability to inhibit bacterial enzymes, disrupting essential metabolic processes.

Comparison with Similar Compounds

3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE can be compared with other benzoquinazoline derivatives, such as 3-benzyl-2-(ethylsulfanyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one . While both compounds share a similar core structure, the presence of different substituents, such as diethyl groups in the former and dimethyl groups in the latter, can significantly influence their chemical and biological properties. These differences highlight the uniqueness of 3-BENZYL-5,5-DIETHYL-2-(ETHYLSULFANYL)-3H,4H,5H,6H-BENZO[H]QUINAZOLIN-4-ONE and its potential for diverse applications.

Properties

Molecular Formula

C25H28N2OS

Molecular Weight

404.6 g/mol

IUPAC Name

3-benzyl-5,5-diethyl-2-ethylsulfanyl-6H-benzo[h]quinazolin-4-one

InChI

InChI=1S/C25H28N2OS/c1-4-25(5-2)16-19-14-10-11-15-20(19)22-21(25)23(28)27(24(26-22)29-6-3)17-18-12-8-7-9-13-18/h7-15H,4-6,16-17H2,1-3H3

InChI Key

XLLIPNBMYPWKKK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=N3)SCC)CC4=CC=CC=C4)CC

Origin of Product

United States

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